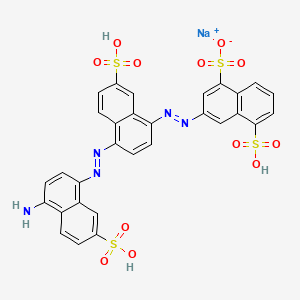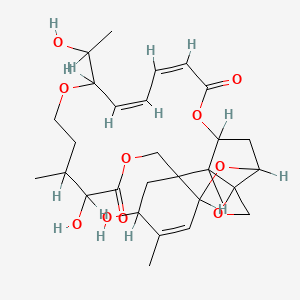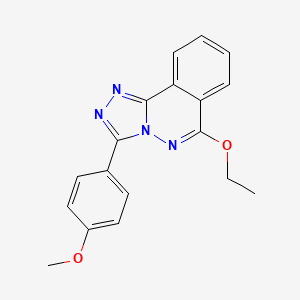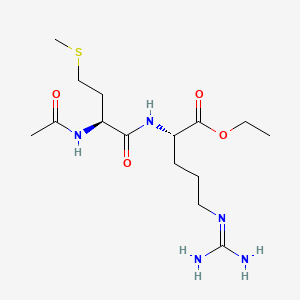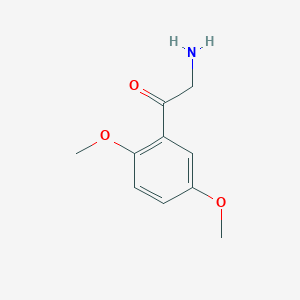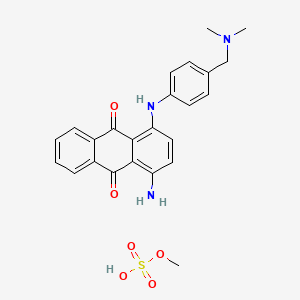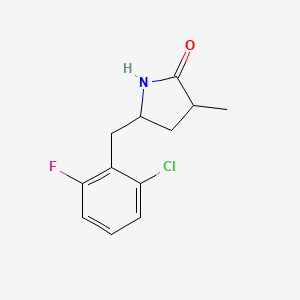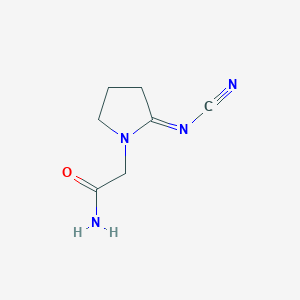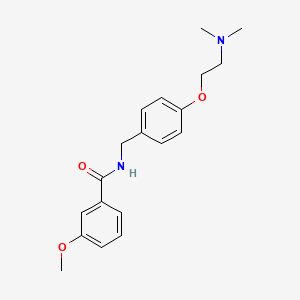
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- is a chemical compound with the molecular formula C21H28N2O5. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a derivative of benzamide, which is an organic compound that serves as the simplest amide derivative of benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- typically involves the reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol in the presence of sodium hydride. The reaction is carried out at a temperature range of 130-140°C for several hours . The detailed steps are as follows:
- Sodium hydride is slowly added to 2-(dimethylamino)ethanol at 0°C.
- The mixture is then heated to 130-140°C and stirred for 1 hour.
- 4-fluorobenzylamine is added dropwise, and the reaction mixture is stirred at 130-140°C for an additional 5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it acts as an acetylcholine esterase inhibitor and dopamine D2 receptor antagonist. This dual action increases the concentration of acetylcholine, promoting gastric motility and improving gastro-duodenal coordination .
Comparison with Similar Compounds
Similar Compounds
Trimethobenzamide: Another benzamide derivative used as an antiemetic.
Uniqueness
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- is unique due to its specific structural features and the combination of its pharmacological actions. Unlike other similar compounds, it possesses a methoxy group at the 3-position, which may contribute to its distinct biological activity .
Properties
CAS No. |
122892-53-9 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)11-12-24-17-9-7-15(8-10-17)14-20-19(22)16-5-4-6-18(13-16)23-3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
InChI Key |
PCGHRDNHYZKXLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






